Ursocholic acid

Catalog No.
S563787
CAS No.
2955-27-3
M.F
C24H40O5
M. Wt
408.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ursocholic acid

CAS Number

2955-27-3

Product Name

Ursocholic acid

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H40O5

Molecular Weight

408.6 g/mol

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19+,20+,22+,23+,24-/m1/s1

InChI Key

BHQCQFFYRZLCQQ-UTLSPDKDSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Synonyms

(3α,5β,7β,12α)-3,7,12-Trihydroxycholan-24-oic Acid; 3α,7β,12α-Trihydroxy-5β-cholanic Acid; 3α,7β,12α-Trihydroxy-5β-cholan-24-oic Acid; 3α,7β,12α-Trihydroxy-5β-cholanic Acid; 3α,7β,12α-Trihydroxy-5β-cholanoic Acid; 3α,7β,12α-Trihydroxycholanic Acid; 7

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Treatment of Cholesterol Gallstones

UDCA has been extensively studied for its ability to dissolve cholesterol gallstones. It acts by reducing the concentration of cholesterol in bile, making it less likely to form stones. Numerous studies have demonstrated its effectiveness in this area. A review published in the National Institutes of Health (NIH) library found that UDCA treatment resulted in complete or partial gallstone dissolution in 40-55% of patients within six months []. However, it's important to note that UDCA is not currently FDA-approved for this indication in the United States [].

Management of Primary Biliary Cholangitis (PBC)

PBC is an autoimmune liver disease affecting the bile ducts. UDCA remains the only FDA-approved medication specifically for PBC treatment []. Research suggests it improves liver function by various mechanisms, including reducing bile duct inflammation and improving bile flow []. Multiple studies, including a double-blind randomized clinical trial published in the National Center for Biotechnology Information (NCBI), have shown UDCA's efficacy in delaying the progression of liver fibrosis in PBC patients [].

Potential Applications in Other Liver Diseases

Beyond its established uses, UDCA is being investigated for its potential benefits in other liver conditions. Some promising areas of research include:

  • Nonalcoholic steatohepatitis (NASH): Studies suggest UDCA might improve liver function and reduce inflammation in patients with NASH [].
  • Drug-induced liver injury (DILI): UDCA may offer protection against liver damage caused by certain medications []. However, further research is needed to confirm its efficacy in this context.

Ursodeoxycholic acid, also known as ursodiol, is a secondary bile acid with the chemical formula C24H40O4C_{24}H_{40}O_{4} and a molar mass of approximately 392.58 g/mol. It is produced in the human body through the metabolism of primary bile acids by intestinal bacteria. Ursodeoxycholic acid was first identified in the bile of bears, particularly from the genus Ursus, which is reflected in its name. This compound has gained prominence due to its therapeutic applications in treating liver and gallbladder diseases, particularly primary biliary cholangitis and cholesterol gallstones .

UDCA's therapeutic effects are attributed to multiple mechanisms, including:

  • Cholesterol regulation: UDCA reduces cholesterol saturation in bile by inhibiting cholesterol absorption in the intestine and promoting its excretion []. This helps dissolve cholesterol gallstones and prevent their formation.
  • Cytoprotection: UDCA protects liver cells from damage caused by more toxic bile acids.
  • Immunomodulation: UDCA may modulate the immune system, potentially reducing inflammation in certain liver diseases.

These mechanisms contribute to UDCA's effectiveness in treating and managing various liver and biliary conditions.

UDCA is generally well-tolerated with minimal side effects, including diarrhea, abdominal pain, and nausea, which are usually mild and transient []. However, it is essential to note:

  • Dosage dependence: Higher doses may increase the risk of side effects.
  • Drug interactions: UDCA can interact with other medications, so it's crucial to inform your doctor about all medications you are taking [].
  • Contraindications: UDCA is not recommended for individuals with certain medical conditions or hypersensitivity to the drug [].
Using various reagents to convert cholic acid or chenodeoxycholic acid into ursodeoxycholic acid.
  • Biological Synthesis: This method utilizes enzymatic pathways or whole-cell systems to produce ursodeoxycholic acid from cholic acid or its derivatives, offering a more environmentally friendly approach with higher yields .
  • Electrochemical Synthesis: A novel method involves the electrochemical reduction of 7-ketolithocholic acid, providing a sustainable and efficient means of production with minimal environmental impact .
  • Ursodeoxycholic acid exhibits various biological activities:

    • Hepatoprotective Effects: It protects liver cells from damage caused by toxic bile acids and reactive oxygen species. This protective mechanism includes inhibiting apoptosis and reducing oxidative stress in hepatocytes .
    • Choleretic Properties: It enhances bile flow and promotes the solubilization of cholesterol, thereby preventing gallstone formation .
    • Immunomodulation: The compound has been shown to suppress immune responses, which can be beneficial in conditions like autoimmune liver diseases .

    Ursodeoxycholic acid has several medical applications:

    • Treatment of Liver Diseases: It is primarily used in managing primary biliary cholangitis and other cholestatic liver diseases.
    • Gallstone Dissolution: The compound is effective in dissolving cholesterol gallstones in patients who prefer non-surgical options.
    • Potential Anticancer Properties: Research suggests that it may have roles in reducing the risk of hepatocellular carcinoma in certain patient populations .

    Research on the interactions of ursodeoxycholic acid reveals:

    • Drug Interactions: Ursodeoxycholic acid may interact with other medications metabolized by the liver, influencing their efficacy and toxicity.
    • Synergistic Effects: Studies indicate that it may enhance the therapeutic effects of other drugs used for liver conditions when administered together .

    Ursodeoxycholic acid shares structural similarities with several other bile acids. Here are some comparable compounds:

    Compound NameStructure SimilarityUnique Features
    Chenodeoxycholic AcidSimilar backbonePrimary bile acid; more hydrophobic than ursodeoxycholic acid
    Cholic AcidSimilar backbonePrecursor to both ursodeoxycholic and chenodeoxycholic acids
    Lithocholic AcidSimilar backboneMore hydrophobic; associated with hepatotoxicity

    Uniqueness of Ursodeoxycholic Acid

    Ursodeoxycholic acid is unique due to its hydrophilic nature compared to other bile acids, which allows it to exert protective effects against hepatotoxicity while promoting cholesterol solubilization. Its ability to modulate immune responses further distinguishes it from similar compounds, making it a valuable therapeutic agent in specific liver diseases .

    Ursocholic acid’s endogenous synthesis in mammals remains poorly characterized compared to other bile acids. While primary bile acids like cholic acid and chenodeoxycholic acid are synthesized directly from cholesterol in hepatocytes, ursocholic acid appears to originate predominantly through secondary pathways involving microbial modification. In humans, endogenous production of ursocholic acid under physiological conditions is minimal, as evidenced by its low baseline concentration in bile [3]. However, exogenous administration of ursocholic acid significantly alters hepatic synthesis dynamics. For instance, oral supplementation (900 mg/day) in humans suppresses endogenous cholic acid production by ~29% (from 190 ± 15 mg/day to 135 ± 20 mg/day) while expanding the total bile acid pool twofold [3]. This suggests a regulatory feedback mechanism where ursocholic acid modulates the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis [3].

    In non-human mammals, limited data indicate species-specific variations. For example, ursine species such as bears uniquely synthesize ursodeoxycholic acid (a structural analog) as a primary bile acid, but analogous pathways for ursocholic acid remain undefined [5] [6]. Current evidence points to ursocholic acid being primarily a secondary bile acid in most mammals, derived from hepatic conjugation of microbial metabolites rather than direct enzymatic synthesis.

    Microbial Transformation Pathways in the Intestine

    Colonic microbiota critically shape ursocholic acid’s metabolic fate through dehydroxylation and epimerization reactions. Approximately 69% of biliary deoxycholic acid originates from ursocholic acid during oral therapy, mediated by bacterial 7α-dehydroxylation [3]. This transformation occurs via a two-step enzymatic process:

    • Oxidation: Gut bacteria (e.g., Clostridium spp.) oxidize the 7α-hydroxy group of ursocholic acid to a ketone intermediate.
    • Reduction: The ketone intermediate is reduced to a 7β-hydroxy configuration, yielding deoxycholic acid [3].

    The lag time for this conversion (0.86 ± 0.11 days) reflects the colonic transit period required for bacterial processing [3]. Notably, microbial activity also generates minor metabolites, including iso-ursocholic acid (3β,7α-dihydroxy-5β-cholan-24-oic acid) through epimerization at the C-3 position, though these pathways remain quantitatively less significant [4].

    Table 1: Microbial Transformations of Ursocholic Acid

    Reaction TypeEnzymes InvolvedProduct FormedMetabolic Significance
    7α-Dehydroxylation7α-HSDH, 7β-HSDHDeoxycholic acidMajor pathway (>50% conversion)
    C-3 Epimerization3α-HSDH, 3β-HSDHIso-ursocholic acidMinor side pathway

    Enzymatic Conversions from Precursor Bile Acids

    Ursocholic acid is interconvertible with other bile acids via hepatic and microbial enzymes:

    • Cholic Acid → Ursocholic Acid: Under pharmacological conditions, cholic acid undergoes 7β-epimerization catalyzed by hepatic hydroxysteroid dehydrogenases (HSDHs), though this pathway accounts for <5% of total bile acid flux [3] [6].
    • Chenodeoxycholic Acid → Ursocholic Acid: Microbial 7β-HSDH mediates the oxidation-reduction sequence to convert chenodeoxycholic acid into ursocholic acid, a process enhanced by high substrate concentrations in the colon [1] [3].

    Key enzymes involved include:

    • 7β-Hydroxysteroid Dehydrogenase (7β-HSDH): Catalyzes the reversible oxidation/reduction of the 7β-hydroxy group, favoring ursocholic acid synthesis under reducing conditions [1].
    • Bile Acid Coenzyme A Synthetase (BACS): Activates ursocholic acid for conjugation with taurine or glycine, enhancing its solubility and biological activity [3].

    Metabolic Interconnections with Bile Acid Pool

    Ursocholic acid exerts profound effects on bile acid homeostasis:

    • Pool Expansion: Administration increases the total bile acid pool from 1,200 mg to 2,400 mg, primarily due to reduced enterohepatic recycling and enhanced renal excretion (28% of dose) [3].
    • Compositional Shifts: Ursocholic acid supplants cholic acid (35% vs. 19% of total bile acids) and chenodeoxycholic acid (22% vs. 14%), altering the hydrophobicity index of bile [3].
    • Feedback Regulation: Suppresses fibroblast growth factor 19 (FGF19) secretion, disinhibiting hepatic CYP7A1 activity and partially counteracting bile acid synthesis suppression [4] [7].

    Table 2: Impact of Ursocholic Acid on Bile Acid Metabolism

    ParameterBaseline ValuePost-Administration ValueChange (%)
    Total bile acid pool1,200 mg2,400 mg+100%
    Deoxycholic acid pool440 ± 170 mg1,175 ± 90 mg+167%
    Renal excretion<1 mg/day252 mg/day+25,200%

    Physical Description

    Solid

    XLogP3

    3.6

    Hydrogen Bond Acceptor Count

    5

    Hydrogen Bond Donor Count

    4

    Exact Mass

    408.28757437 g/mol

    Monoisotopic Mass

    408.28757437 g/mol

    Heavy Atom Count

    29

    UNII

    MLP1T05RBX

    Other CAS

    2955-27-3

    Wikipedia

    Ursocholic acid
    Ursocholate

    Use Classification

    Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]

    Dates

    Last modified: 08-15-2023
    1. Tint GS, Batta AK, Dayal B, Kovell N, Shefer S, Salen G. Metabolism of ursocholic acid in humans: conversion of ursocholic acid to deoxycholic acid. Hepatology. 1992 Apr;15(4):645-50. doi: 10.1002/hep.1840150415. PMID: 1551642.

    2. Batta AK, Salen G, Abroon J. Ursocholic acid, a hydrophilic bile acid, fails to improve liver function parameters in primary biliary cirrhosis: comparison with ursodeoxycholic acid. Am J Gastroenterol. 1997 Jun;92(6):1035-7. PMID: 9177526.

    3. Uchida K, Akiyoshi T, Igimi H, Takase H, Nomura Y, Ishihara S. Differential effects of ursodeoxycholic acid and ursocholic acid on the formation of biliary cholesterol crystals in mice. Lipids. 1991 Jul;26(7):526-30. doi: 10.1007/BF02536598. PMID: 1943496.

    4. Kuroki S, Mosbach EH, Cohen BI, McSherry CK. Metabolism of the bile acid analogues 7 beta-methyl-cholic acid and 7 alpha-methyl-ursocholic acid. Gastroenterology. 1987 Apr;92(4):876-84. doi: 10.1016/0016-5085(87)90960-7. PMID: 3556995.

    5. Howard PJ, Gleeson D, Murphy GM, Dowling RH. Ursocholic acid: bile acid and bile lipid dose response and clinical studies in patients with gall stones. Gut. 1989 Jan;30(1):97-103. doi: 10.1136/gut.30.1.97. PMID: 2920932; PMCID: PMC1378238.

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